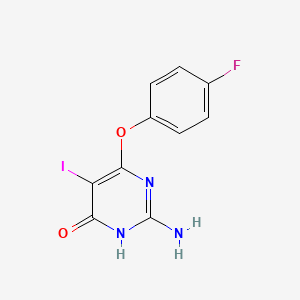![molecular formula C14H13ClN2O3S B5738753 N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide, also known as N-(4-chlorophenylsulfonyl)-2-aminobenzamide, is a chemical compound used in scientific research. It is a sulfonamide derivative and is often referred to as CAS 123333-65-0.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have potent anticancer and anti-inflammatory activity, making it a useful tool for studying these processes.
One limitation of using N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design further studies.
Orientations Futures
There are several future directions for research on N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. One area of interest is investigating its potential as a treatment for specific types of cancer, such as breast cancer or lung cancer. Another area of interest is exploring its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further studies could be conducted to investigate its potential as an anti-inflammatory agent, particularly in the context of autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide has been used in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of certain cancer cells. It has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(18)16-13-4-2-3-5-14(13)17-21(19,20)12-8-6-11(15)7-9-12/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLACZEARDIYHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)

![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)

![2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methoxyphenyl)acetamide](/img/structure/B5738732.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)
![2-(2,4-dichlorophenyl)-N'-{[(4-methylphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738769.png)

